molecular formula C10H17ClO2 B8544253 Ethyl 2-chloro-2-cyclohexylacetate

Ethyl 2-chloro-2-cyclohexylacetate

Cat. No.: B8544253
M. Wt: 204.69 g/mol
InChI Key: NKHRQDUDGCDFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-2-cyclohexylacetate is an ester derivative featuring a cyclohexyl group and a chlorine atom at the α-position of the acetate moiety. This structural configuration imparts unique reactivity, making it valuable in organic synthesis, particularly in alkylation reactions or as an intermediate in pharmaceutical and agrochemical manufacturing.

Properties

Molecular Formula

C10H17ClO2

Molecular Weight

204.69 g/mol

IUPAC Name

ethyl 2-chloro-2-cyclohexylacetate

InChI

InChI=1S/C10H17ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3

InChI Key

NKHRQDUDGCDFHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCC1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of ethyl 2-chloro-2-cyclohexylacetate can be contextualized by comparing it to three key analogs:

Ethyl 2-Cyano-2-Cyclohexylacetate

  • Structure: Substitutes chlorine with a cyano (-CN) group.
  • Key Properties: The electron-withdrawing cyano group enhances stability against nucleophilic attack compared to the chloro analog. Higher polarity due to the -CN group improves solubility in polar aprotic solvents. CAS: 3213-50-1 .
  • Applications : Used in the synthesis of heterocycles and as a precursor for nitrile-containing pharmaceuticals.

Ethyl 2-Cyclohexyl-2-Hydroxy-Phenylacetate

  • Structure : Features a hydroxy-phenyl group instead of chlorine.
  • Key Properties: The phenolic -OH group introduces hydrogen-bonding capability, increasing solubility in protic solvents. Reduced electrophilicity at the α-carbon compared to the chloro derivative, limiting its use in alkylation reactions. CAS: 31197-69-0 .
  • Applications: Potential use in medicinal chemistry for designing bioactive molecules with enhanced binding affinity.

Ethyl Chloroacetate

  • Structure : Lacks the cyclohexyl group but retains the α-chloro substituent.
  • Key Properties :
    • Highly reactive due to the unhindered chloro group, making it prone to hydrolysis or nucleophilic substitution.
    • Incompatible with strong bases, acids, and oxidizing agents, necessitating stringent handling protocols .
  • Applications : Common in industrial settings as a solvent or intermediate for dyes and pharmaceuticals.

Comparative Data Table

Compound Name Substituent CAS Number Reactivity Profile Key Applications
This compound Chloro N/A Moderate electrophilicity; alkylation Pharmaceutical intermediates
Ethyl 2-cyano-2-cyclohexylacetate Cyano 3213-50-1 High stability; polar interactions Heterocycle synthesis
Ethyl 2-cyclohexyl-2-hydroxy-phenylacetate Hydroxy-phenyl 31197-69-0 Low electrophilicity; hydrogen bonding Bioactive molecule design
Ethyl chloroacetate Chloro (unsubstituted) 105-39-5 High reactivity; hydrolytic instability Industrial solvents

Research Findings and Implications

  • Reactivity Trends : The chloro substituent in this compound offers a balance between reactivity and steric hindrance, enabling selective alkylation without the extreme instability seen in ethyl chloroacetate .
  • Stability : Cyclohexyl groups confer steric protection, reducing unintended side reactions compared to linear analogs.
  • Synthetic Utility: Derivatives like the cyano variant (CAS 3213-50-1) are preferred for stabilized intermediates, while the chloro analog is favored for electrophilic substitutions .

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